molecular formula C11H15BrN2 B1270614 1-(3-Bromobenzyl)piperazine CAS No. 423154-81-8

1-(3-Bromobenzyl)piperazine

Cat. No.: B1270614
CAS No.: 423154-81-8
M. Wt: 255.15 g/mol
InChI Key: TUKZQYYLUARXKM-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)piperazine is an organic compound with the molecular formula C11H15BrN2 It is a derivative of piperazine, where a bromobenzyl group is attached to the nitrogen atom of the piperazine ring

Biochemical Analysis

Biochemical Properties

1-(3-Bromobenzyl)piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and these enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound has been shown to bind to certain receptor proteins, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the activity of GPCRs, leading to changes in intracellular signaling cascades . Furthermore, this compound has been observed to affect gene expression by altering the transcriptional activity of certain genes . These changes can impact cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as monoamine oxidase (MAO). By inhibiting MAO, this compound can increase the levels of neurotransmitters like serotonin and dopamine, leading to altered neuronal activity . Additionally, this compound can bind to receptor sites on proteins, inducing conformational changes that affect protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been observed that the stability of this compound can vary depending on environmental conditions such as temperature and pH . Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to be dose-dependent. At lower doses, this compound can modulate neurotransmitter levels and influence behavior without causing significant toxicity . At higher doses, this compound can induce adverse effects such as neurotoxicity and renal toxicity . These findings highlight the importance of dosage considerations in the use of this compound for therapeutic or research purposes.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of this compound, leading to the formation of metabolites that can be further processed by the body. The compound’s influence on metabolic flux and metabolite levels can have downstream effects on overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach various intracellular compartments. Once inside the cell, this compound can accumulate in specific tissues, influencing its localization and activity .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its function and activity. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications can direct this compound to specific cellular compartments, influencing its biochemical effects .

Preparation Methods

1-(3-Bromobenzyl)piperazine can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with 3-bromobenzyl bromide. This reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, to achieve high yields.

Chemical Reactions Analysis

1-(3-Bromobenzyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the bromobenzyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding benzyl derivative.

    Suzuki-Miyaura Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.

Scientific Research Applications

1-(3-Bromobenzyl)piperazine has several applications in scientific research:

Comparison with Similar Compounds

1-(3-Bromobenzyl)piperazine can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKZQYYLUARXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358086
Record name 1-(3-bromobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423154-81-8
Record name 1-(3-bromobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 423154-81-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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